3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
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Overview
Description
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-phenylthiirane with methylsulfanylacetone under acidic conditions. The reaction typically proceeds through a ring-opening mechanism followed by cyclization to form the thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
- 5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-ones
- 5-[2-(Dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one is unique due to its thiopyran ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
113544-19-7 |
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Molecular Formula |
C13H12OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-6-phenylthiopyran-4-one |
InChI |
InChI=1S/C13H12OS2/c1-9-11(14)8-12(16-13(9)15-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
ITBYIGWFYKEXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=CC1=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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